molecular formula C18H22N2O4S2 B3540391 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-[3-(methylthio)phenyl]acetamide

2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-[3-(methylthio)phenyl]acetamide

Cat. No.: B3540391
M. Wt: 394.5 g/mol
InChI Key: ZBMDJZOOFCWVDB-UHFFFAOYSA-N
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Description

2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-[3-(methylthio)phenyl]acetamide is a chemical compound that has been the subject of extensive scientific research in recent years. This compound, also known as Compound A, has been found to have a wide range of potential applications in the fields of medicine and biochemistry. In

Mechanism of Action

The mechanism of action of 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-[3-(methylthio)phenyl]acetamide A involves the inhibition of specific enzymes and signaling pathways in cells. Specifically, this compound A has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules called prostaglandins. By inhibiting COX-2 activity, this compound A can reduce inflammation and pain. Additionally, this compound A has been found to modulate the activity of certain transcription factors, which can affect gene expression and cellular processes.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-cancer effects, this compound A has been found to have other biochemical and physiological effects. For example, studies have shown that this compound A can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This effect may contribute to the neuroprotective effects of this compound A in Alzheimer's disease research. Additionally, this compound A has been found to modulate the activity of certain ion channels in cells, which can affect cellular signaling and function.

Advantages and Limitations for Lab Experiments

One advantage of 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-[3-(methylthio)phenyl]acetamide A in lab experiments is its specificity for certain enzymes and signaling pathways. This specificity allows researchers to study the effects of this compound A on specific cellular processes without affecting other processes. Additionally, this compound A has been found to have low toxicity in animal studies, which makes it a relatively safe compound to work with. However, one limitation of this compound A is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-[3-(methylthio)phenyl]acetamide A. One area of interest is the development of more efficient synthesis methods for this compound A, which could increase its availability for research purposes. Additionally, further studies are needed to fully understand the mechanisms of action of this compound A and its potential applications in various disease states. Finally, the development of analogs or derivatives of this compound A could lead to the discovery of even more potent and specific compounds for use in research and medicine.

Scientific Research Applications

2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-[3-(methylthio)phenyl]acetamide A has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. In cancer research, this compound A has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In Alzheimer's disease research, this compound A has been found to have neuroprotective effects and improve cognitive function. Inflammatory disorders such as rheumatoid arthritis and multiple sclerosis have also been studied, with this compound A showing potential as an anti-inflammatory agent.

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-13(2)20-26(22,23)17-9-7-15(8-10-17)24-12-18(21)19-14-5-4-6-16(11-14)25-3/h4-11,13,20H,12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMDJZOOFCWVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.